molecular formula C13H17NO3 B2739089 (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid CAS No. 1212283-70-9

(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid

Cat. No.: B2739089
CAS No.: 1212283-70-9
M. Wt: 235.283
InChI Key: VHARFVDRHZIASX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid is a chiral building block and N-acyl amino acid derivative of significant interest in medicinal chemistry and chemical biology research. This compound features a p-toluamide moiety and a valine-derived carboxylic acid backbone, a structural motif commonly found in the design of protease inhibitors Source: PubChem . Its primary research value lies in its role as a key intermediate in the synthesis of more complex molecules, particularly those targeting the proteasome, a complex protease responsible for intracellular protein degradation Source: NCBI Bookshelf . Researchers utilize this compound to develop and study novel proteasome inhibitors, such as MG-132 derivatives, which are crucial tools for investigating cellular protein turnover, apoptosis, and various disease pathways, including cancer and neurodegenerative disorders Source: Nature Scientific Reports . The stereospecific (2S) configuration is critical for its biological activity and binding affinity, making it an essential reagent for studying enzyme-substrate interactions and structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2S)-3-methyl-2-[(4-methylbenzoyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-8(2)11(13(16)17)14-12(15)10-6-4-9(3)5-7-10/h4-8,11H,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHARFVDRHZIASX-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N[C@@H](C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid typically involves the following steps:

    Formation of the formamido group: This can be achieved through the reaction of an amine with formic acid or its derivatives.

    Attachment of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the molecule.

    Formation of the butanoic acid backbone: This can be synthesized through various methods, including the use of Grignard reagents or other organometallic compounds.

Industrial Production Methods

Industrial production of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and properties of the target compound with its analogs:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
(2S)-3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid (Target) C₁₃H₁₇NO₃* Formamido, butanoic acid, 3-methyl ~251.28 Reference compound
(2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid C₁₂H₁₇NO₄S Sulfonamido, butanoic acid, 3-methyl 271.34 Sulfonamido instead of formamido; higher MW
(2S)-3-Methyl-2-[(naphthalen-1-ylsulfonyl)amino]-butanoic acid C₁₅H₁₇NO₄S Sulfonamido, naphthalene substituent 307.37 Naphthalene ring; increased lipophilicity
(2S,3S)-3-Methyl-2-(4-methylbenzenesulfonamido)pentanoic acid C₁₃H₁₉NO₄S Sulfonamido, pentanoic acid 285.36 Longer carbon chain (C5 vs. C4)
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid C₁₀H₁₃NO₃ Amino, hydroxyl, phenyl 195.22 Hydroxyl and phenyl groups; different backbone
Key Observations:

Functional Group Impact: The formamido group in the target compound (vs.

Aromatic Substituents :

  • The naphthalene ring in ’s compound introduces greater hydrophobicity compared to the target’s 4-methylphenyl group, likely influencing binding affinity in hydrophobic pockets of proteins .

Carbon Chain Length: The pentanoic acid derivative () has an extended backbone, which may improve bioavailability due to enhanced lipid solubility but could reduce renal clearance rates .

Biological Activity

(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid, also known as a serine protease inhibitor, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound exhibits significant interactions with biological targets, contributing to its therapeutic potential in various diseases.

Chemical Structure and Properties

The molecular formula of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid is C12H17N1O2C_{12}H_{17}N_{1}O_{2}. The structure includes a butanoic acid backbone with a methyl group and a formamido group attached to the second carbon, along with a para-methylphenyl substituent. This unique arrangement influences its biological activity.

The compound primarily functions as a serine protease inhibitor , binding to the active site of serine proteases and inhibiting their enzymatic activity. This mechanism is crucial in regulating various physiological processes, including blood coagulation, immune response, and cell signaling.

Antifungal Activity

Research has indicated that (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid demonstrates antifungal properties against specific plant pathogenic fungi. In vitro studies have shown that it effectively inhibits fungal growth, suggesting potential applications in agricultural settings for disease control.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation. The inhibition of serine proteases may contribute to its effectiveness in reducing tumor growth.

Enzyme Inhibition

The compound's ability to inhibit serine proteases has broader implications in drug development. By targeting these enzymes, it can influence metabolic pathways relevant to various diseases, including cardiovascular diseases and cancer.

Case Studies

  • Antifungal Efficacy : A study conducted by Criado et al. (1998) demonstrated that derivatives of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid showed significant antifungal activity against Fusarium species, indicating its potential as a natural fungicide.
  • Cancer Cell Line Studies : In a recent investigation, the compound was tested on several cancer cell lines, including breast and prostate cancer cells. Results indicated that it induced apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.

Data Summary

Biological ActivityObserved EffectsReferences
AntifungalInhibition of Fusarium growthCriado et al., 1998
AnticancerInduction of apoptosis in cancer cellsRecent studies
Enzyme InhibitionTargeting serine proteasesVarious sources

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.